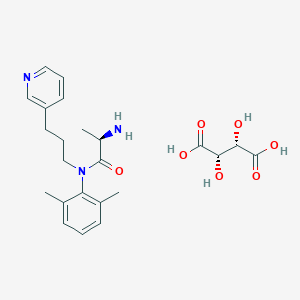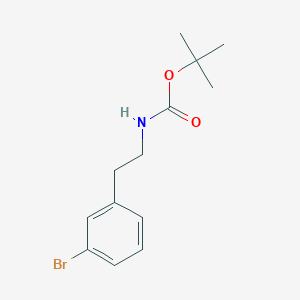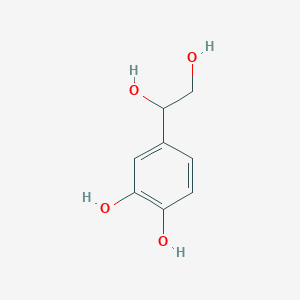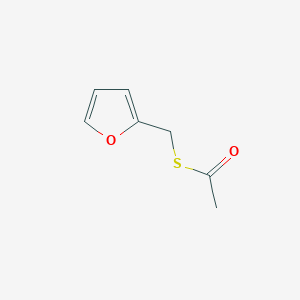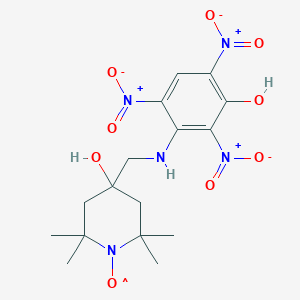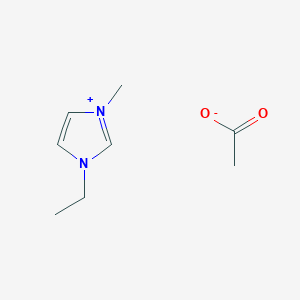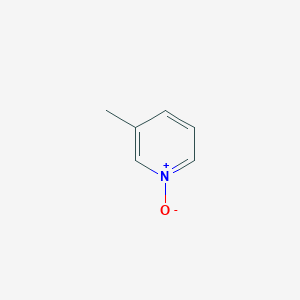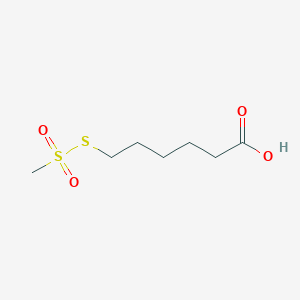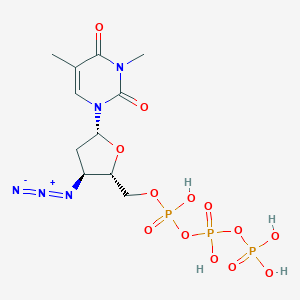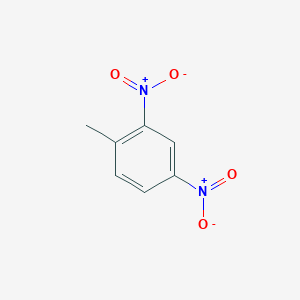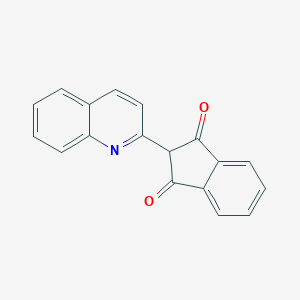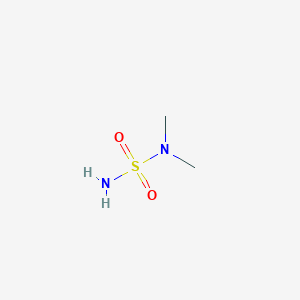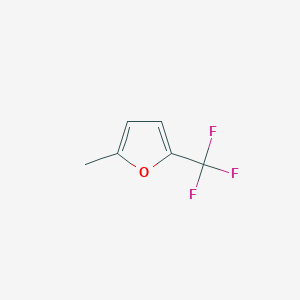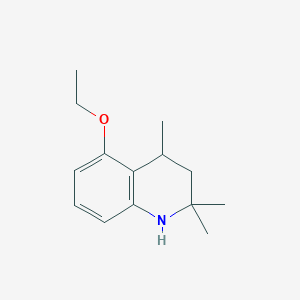
5-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is a chemical compound that has been studied for its potential use in scientific research. It is a member of the tetrahydroquinoline family of compounds and has been found to have a number of interesting properties that make it attractive for use in laboratory experiments.
Mechanism Of Action
The exact mechanism of action of 5-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is not fully understood, but it is believed to act as a dopamine receptor agonist. This means that it has the ability to activate dopamine receptors in the brain, which can lead to a number of physiological effects.
Biochemical And Physiological Effects
Studies have shown that 5-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has a number of biochemical and physiological effects. It has been found to increase dopamine release in the brain, which can lead to improved motor function and cognitive function. It has also been shown to have antioxidant properties, which can help to protect against oxidative stress.
Advantages And Limitations For Lab Experiments
One of the advantages of using 5-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline in laboratory experiments is its ability to selectively activate dopamine receptors. This can be useful for studying the role of dopamine in various physiological processes. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are a number of potential future directions for research on 5-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. One area of interest is in the development of new drugs for the treatment of neurological disorders. Another potential direction is the study of the compound's antioxidant properties and its potential use in the treatment of conditions such as cancer and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential effects on other physiological processes.
Synthesis Methods
The synthesis of 5-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline involves the reaction of ethyl 3-oxobutanoate with 2,4-pentanedione in the presence of ammonium acetate and acetic acid. The resulting product is then reduced using sodium borohydride to yield the final compound.
Scientific Research Applications
5-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has been studied for its potential use in a variety of scientific research applications. One area of interest is in the development of new drugs for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
properties
CAS RN |
147991-79-5 |
|---|---|
Product Name |
5-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline |
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
5-ethoxy-2,2,4-trimethyl-3,4-dihydro-1H-quinoline |
InChI |
InChI=1S/C14H21NO/c1-5-16-12-8-6-7-11-13(12)10(2)9-14(3,4)15-11/h6-8,10,15H,5,9H2,1-4H3 |
InChI Key |
NACMFKJUENWONY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC2=C1C(CC(N2)(C)C)C |
Canonical SMILES |
CCOC1=CC=CC2=C1C(CC(N2)(C)C)C |
synonyms |
Quinoline, 5-ethoxy-1,2,3,4-tetrahydro-2,2,4-trimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




